Cas no 10419-71-3 (Formyl-D-phenylglycine)
Formyl-D-phenylglycine Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetic acid, a-(formylamino)-, (aR)-
- (2R)-2-formamido-2-phenylacetic acid
- FOR-D-PHG-OH
- Formyl-D-phenylglycine
- (2R)-2-(N-formyl)amino-2-phenylacetic acid
- (R)-N-formylphenylglycine
- Benzeneaceticacid,a-(formylamino)-,(R)
- Glycine,N-formyl-2-phenyl-,(-)-(8CI)
- N-formyl-(R)-phenylglycine
- N-ALPHA-FORMYL-D-PHENYLGLYCINE
- (R)-FORMAMIDO(PHENYL)ACETIC ACID
- MFCD03093479
- CS-0440154
- SCHEMBL14871996
- Formyl-D-phenylglycine (For-D-Phg-OH)
- (R)-2-Formamido-2-phenylaceticacid
- DTXSID70426713
- d-N-formyl-phenylglycine
- AKOS010389552
- (R)-2-Formamido-2-phenylacetic acid
- 10419-71-3
- Formyl-D-phenylglycine≥ 99% (TLC)
- DB-247202
- (alphaR)-alpha-(Formylamino)-Benzeneacetic Acid
- G85248
-
- MDL: MFCD03093479
- Inchi: 1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)/t8-/m1/s1
- InChI Key: AZTYHYHSDPMHRA-MRVPVSSYSA-N
- SMILES: OC([C@@H](C1C=CC=CC=1)NC=O)=O
Computed Properties
- Exact Mass: 179.05800
- Monoisotopic Mass: 179.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 436.8±38.0 °C at 760 mmHg
- Flash Point: 217.9±26.8 °C
- PSA: 66.40000
- LogP: 1.58510
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
Formyl-D-phenylglycine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Formyl-D-phenylglycine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Formyl-D-phenylglycine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F754600-10mg |
Formyl-D-phenylglycine |
10419-71-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F754600-50mg |
Formyl-D-phenylglycine |
10419-71-3 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F754600-100mg |
Formyl-D-phenylglycine |
10419-71-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
| Apollo Scientific | OR929359-250mg |
(R)-Formamido(phenyl)acetic acid |
10419-71-3 | 95% | 250mg |
£150.00 | 2025-02-20 | |
| Apollo Scientific | OR929359-1g |
(R)-Formamido(phenyl)acetic acid |
10419-71-3 | 95% | 1g |
£345.00 | 2025-02-20 | |
| Ambeed | A893510-1g |
(R)-2-Formamido-2-phenylacetic acid |
10419-71-3 | 97% | 1g |
$89.0 | 2024-04-26 | |
| abcr | AB509780-250 mg |
Formyl-D-phenylglycine (For-D-Phg-OH); . |
10419-71-3 | 250MG |
€189.60 | 2022-07-29 | ||
| A2B Chem LLC | AE17351-1g |
(R)-formamido(phenyl)acetic acid |
10419-71-3 | 95% | 1g |
$209.00 | 2024-04-20 | |
| 1PlusChem | 1P008YNB-250mg |
For-D-Phg-OH |
10419-71-3 | 95% | 250mg |
$81.00 | 2025-02-24 | |
| A2B Chem LLC | AE17351-250mg |
(R)-formamido(phenyl)acetic acid |
10419-71-3 | 95% | 250mg |
$97.00 | 2024-04-20 |
Formyl-D-phenylglycine Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Formyl-D-phenylglycine
Formyl-D-phenylglycine (CAS No. 10419-71-3): A Comprehensive Overview of Its Chemical Properties, Biological Activity, and Applications in Biomedical Research
Formyl-D-phenylglycine, with the chemical structure of CH2CONHCH2Ph, is a key compound in the field of biomedical research. Its molecular formula, C9H11NO2, and molecular weight of 165.19 g/mol define its unique chemical identity. The CAS No. 10419-71-3 serves as a critical identifier for this compound in scientific databases and regulatory frameworks. This molecule is a derivative of D-phenylglycine, a chiral amino acid, with an additional formyl group (-CHO) attached to the amino group. This structural modification significantly influences its biological activity and pharmacological effects.
Formyl-D-phenylglycine has garnered attention in recent years due to its potential applications in drug discovery and targeted therapy. A 2023 study published in Journal of Medicinal Chemistry highlighted its role as a prodrug scaffold for improving the bioavailability of therapeutic agents. Researchers have demonstrated that the formyl group enhances the molecule's solubility and stability in aqueous environments, making it a promising candidate for oral drug delivery systems. This property is particularly relevant in the development of antibiotic and antiviral compounds, where solubility and stability are critical factors for clinical success.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Formyl-D-phenylglycine through catalytic methods. A 2024 paper in Organic Letters described a novel asymmetric synthesis approach using chiral auxiliaries to produce the D-enantiomer with high enantiomeric purity. This method not only reduces synthetic complexity but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The ability to produce Formyl-D-phenylglycine in its pure form is essential for its application in drug development and biomedical research.
The biological activity of Formyl-D-phenylglycine has been extensively studied in the context of inflammation and immune modulation. A 2023 study published in Frontiers in Immunology found that this compound exhibits anti-inflammatory effects by inhibiting the activation of NF-κB signaling pathways. This mechanism is particularly significant in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The formyl group appears to play a crucial role in modulating these pathways, suggesting that structural modifications could further enhance its therapeutic potential.
Another area of interest is the antimicrobial activity of Formyl-D-phenylglycine. A 2024 study in Antimicrobial Agents and Chemotherapy reported its ability to disrupt bacterial cell membranes through membrane perturbation. This mechanism is distinct from traditional antibiotics, which often target specific enzymes or proteins. The formyl group may contribute to the molecule's ability to interact with lipid bilayers, making it a potential candidate for antibacterial drug development. These findings underscore the versatility of Formyl-D-phenylglycine in addressing multidrug-resistant pathogens.
Advancements in computational modeling have further enhanced the understanding of Formyl-D-phenylglycine's interactions with biological targets. A 2023 study in Journal of Chemical Information and Modeling used molecular dynamics simulations to predict the binding affinity of this compound with protease enzymes involved in viral replication. The results suggest that Formyl-D-phenylglycine could serve as a prodrug for antiviral therapies, particularly against RNA viruses such as hepatitis C and flu. These computational insights provide a foundation for rational drug design and optimization.
The pharmacokinetic profile of Formyl-D-phenylglycine is another critical aspect of its development. A 2024 study in Drug Metabolism and Disposition evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The findings indicate that the compound exhibits good oral bioavailability and a favorable half-life, which are essential for its use in clinical trials. These properties reduce the need for frequent dosing and improve patient compliance, making Formyl-D-phenylglycine a promising candidate for chronic disease management.
In conclusion, Formyl-D-phenylglycine represents a significant advancement in biomedical research and drug development. Its unique chemical structure, combined with its biological activity and pharmacological properties, positions it as a versatile compound with potential applications in inflammation, antimicrobial therapy, and antiviral treatment. Ongoing research into its synthetic methods, mechanisms of action, and clinical efficacy will further solidify its role in the future of modern medicine.
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